2-Amino-5-(4-nitroanilino)-5-oxopentanoic acid hydrate
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Overview
Description
L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE is a chemical compound with the molecular formula C11H13N3O5·H2O. It is a derivative of glutamic acid and is commonly used in biochemical research. The compound is known for its role as a substrate in enzymatic reactions, particularly those involving gamma-glutamyl transferase (GGT).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE typically involves the reaction of L-glutamic acid with p-nitroaniline. The reaction is carried out under controlled conditions, often involving the use of a coupling agent to facilitate the formation of the peptide bond between the glutamic acid and the p-nitroaniline. The reaction is usually conducted in an aqueous medium at a temperature of around 40°C for several hours .
Industrial Production Methods
Industrial production of L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and is often supplied as a white to light yellow powder or crystalline substance .
Chemical Reactions Analysis
Types of Reactions
L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by gamma-glutamyl transferase (GGT) to release p-nitroaniline.
Substitution: It can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of gamma-glutamyl transferase (GGT) under physiological conditions (pH 7.4, 37°C).
Substitution: Requires specific reagents depending on the desired substitution, such as reducing agents for nitro group reduction.
Major Products
Hydrolysis: Produces p-nitroaniline and L-glutamic acid.
Substitution: Yields various substituted derivatives depending on the reagents used.
Scientific Research Applications
L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of gamma-glutamyl transferase (GGT) in various biological samples.
Medicine: Employed in diagnostic assays to measure GGT activity, which is an important marker for liver function.
Pharmacology: Investigated for its potential role in modulating amino acid transporters and its effects on cellular metabolism.
Industrial: Utilized in the production of diagnostic kits and reagents for biochemical assays
Mechanism of Action
The primary mechanism of action of L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE involves its role as a substrate for gamma-glutamyl transferase (GGT). The enzyme catalyzes the hydrolysis of the gamma-glutamyl bond, releasing p-nitroaniline, which can be quantitatively measured. This reaction is crucial for studying GGT activity and its involvement in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid γ-(4-nitroanilide): Another derivative of glutamic acid used in similar biochemical assays.
N-Glutaryl-L-phenylalanine p-nitroanilide: Used as a substrate to determine chymotrypsin activity.
L-Glutamic acid γ-(4-methoxy-β-naphthylamide): Employed in enzymatic studies involving different transferases.
Uniqueness
L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE is unique due to its specific interaction with gamma-glutamyl transferase (GGT), making it a valuable tool in studying GGT activity and related metabolic pathways. Its ability to release a chromogenic product (p-nitroaniline) upon enzymatic hydrolysis allows for easy and accurate measurement of enzyme activity .
Properties
IUPAC Name |
2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFIAIPYVFZHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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